molecular formula C13H9FN2O3 B8797181 N-(3-fluorophenyl)-2-nitrobenzamide

N-(3-fluorophenyl)-2-nitrobenzamide

Cat. No.: B8797181
M. Wt: 260.22 g/mol
InChI Key: PSJVWAUUUTXGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluorophenyl)-2-nitrobenzamide is a fluorinated aromatic amide characterized by a benzamide backbone substituted with a nitro (-NO₂) group at the 2-position and a 3-fluorophenyl moiety attached via an amide linkage. Fluorinated benzamides are frequently explored in medicinal and agrochemical research due to fluorine’s ability to enhance metabolic stability and binding affinity .

Properties

Molecular Formula

C13H9FN2O3

Molecular Weight

260.22 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-nitrobenzamide

InChI

InChI=1S/C13H9FN2O3/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17)

InChI Key

PSJVWAUUUTXGMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following compounds share structural motifs with N-(3-fluorophenyl)-2-nitrobenzamide, enabling comparative analysis:

Compound Name Substituents Key Properties/Applications References
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2,3-difluorophenyl, 2-fluorobenzamide Enhanced hydrogen bonding (F···H-N) and potential cholesterol ester transfer protein (CETP) inhibition .
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide 5-ethyl-thiadiazole, 2-nitrobenzamide Antimicrobial activity; quality control methods validated for quantification .
N-((Benzyl-triazolyl)methyl)-2-nitrobenzamide Benzyl-triazolyl, 2-nitrobenzamide Antimicrobial activity against bacterial/fungal strains (e.g., compounds 5a, 5h, 5i) .
2-Bromo-N-(3-fluorophenyl)benzamide 3-fluorophenyl, 2-bromobenzamide Fluorine’s role in crystal packing and halogen bonding studied experimentally .

Role of Fluorine Substitution

  • Hydrogen Bonding : Fluorine’s electronegativity facilitates F···H-N interactions, as observed in aromatic amides like N-(2,3-difluorophenyl)-2-fluorobenzamide. However, the nitro group in the target compound may compete for hydrogen-bonding sites, altering supramolecular assembly .

Nitro Group Contributions

  • Electron-Withdrawing Effects : The nitro group increases electrophilicity, enhancing reactivity in nucleophilic substitution or reduction reactions. This contrasts with bromine in 2-bromo-N-(3-fluorophenyl)benzamide, where halogen-specific interactions dominate .
  • Biological Activity : Nitro-substituted benzamides (e.g., N-((benzyl-triazolyl)methyl)-2-nitrobenzamide) exhibit antimicrobial properties, suggesting that the nitro group in the target compound could confer similar activity, though specific data are lacking .

Pharmacological and Agrochemical Potential

  • Fluorine in Drug Design : Fluorinated benzamides are prevalent in CETP inhibitors and antifungal agents. The target compound’s fluorine may improve pharmacokinetics, as seen in diflubenzuron (a difluorobenzamide insecticide) .
  • Nitro Group Limitations : While nitro groups enhance reactivity, they may also confer toxicity, necessitating structural optimization for drug development .

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